molecular formula C70H98N22O18S4 B1574725 Eptifibatide Impurity 3

Eptifibatide Impurity 3

カタログ番号 B1574725
分子量: 1663.93
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Eptifibatide. Eptifibatide, is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It belongs to the class of the so-called RGD (arginine-glycine-aspartate)-mimetics and reversibly binds to platelets.

科学的研究の応用

Identification and Characterization

  • Characterization in Drug Formulation : A study focused on the characterization of a new impurity, related to Asp-clipped eptifibatide, detected in eptifibatide samples manufactured by a new process. The impurity was analyzed using tandem mass spectrometry and identified as a linear peptide formed by the reaction of the amino group of tryptophan with formaldehyde and subsequent electrophilic attack on indole nitrogen (Wang, Feder, & Hsieh, 2003).

Analytical Methods

  • High-Performance Liquid Chromatography Method : Development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for qualitative and quantitative determination of Eptifibatide and its impurities in bulk and pharmaceutical dosage forms (Girija, Kasimala, & Anna, 2021).

Drug Formulation and Stability

  • Stabilization by Cosolvents : A study on improving the drug stability of Eptifibatide for room temperature storage and transportation by formulating it in a semi-aqueous vehicle. This formulation substantially increased the drug's stability compared to aqueous vehicles (Zhao & Yalkowsky, 2001).

  • HPLC Method for Stability Study : A high-performance liquid chromatographic method was developed and validated for the stability study of Eptifibatide. This method was optimized for separating Eptifibatide from its degradation products under various stress conditions (Elzanfaly, Amer, Galal, & Zaazaa, 2019).

Pharmacodynamics and Pharmacokinetics

  • Pharmacodynamics in Percutaneous Coronary Intervention : Investigation of the pharmacodynamics and pharmacokinetics of Eptifibatide in elective percutaneous coronary intervention, focusing on optimal dosing for achieving inhibition of platelet aggregation (Gilchrist et al., 2001).

  • Clinical Pharmacology in Higher Dose : A study describing the dose-exploration phase of Eptifibatide in patients who underwent elective percutaneous coronary intervention, evaluating the dependence of treatment outcomes on proper dosing selection (Tcheng et al., 2001).

特性

製品名

Eptifibatide Impurity 3

分子式

C70H98N22O18S4

分子量

1663.93

配列

deamino-Cys(1)-hArg-Gly-Asp-Trp-Pro-Cys(2)-NH2,deamino-Cys(2)-hArg-Gly-Asp-Trp-Pro-Cys(1)-NH2 (Disulfide bond)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。